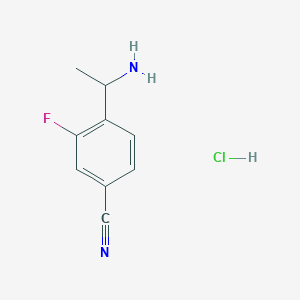

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride

Description

Historical Context and Development

The development of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride emerges from the broader historical context of fluorinated aromatic compound research, which gained significant momentum in the late 20th century as researchers recognized the unique properties that fluorine substitution imparts to organic molecules. The compound's registration with Chemical Abstracts Service number 1461706-66-0 places it within the modern era of synthetic organic chemistry, where systematic exploration of fluorinated building blocks has become a cornerstone of pharmaceutical development. The evolution of this compound reflects the pharmaceutical industry's increasing recognition that fluorine substitution can dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.

The synthetic approaches to this compound have developed alongside advances in fluorine chemistry methodologies. Early synthetic routes likely involved traditional nucleophilic aromatic substitution reactions starting from fluorinated benzonitrile precursors. The development of more sophisticated synthetic methodologies has enabled researchers to access this compound with improved efficiency and selectivity. The compound's emergence in research literature correlates with the growing understanding of how specific substitution patterns on aromatic rings can be leveraged to create molecules with desired biological properties.

Position in Contemporary Chemical Research

This compound occupies a prominent position in contemporary pharmaceutical research, particularly in the development of central nervous system agents and enzyme inhibitors. Recent research has demonstrated its utility as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The compound serves as a versatile building block that can be incorporated into larger molecular frameworks through various coupling reactions and functional group transformations.

Contemporary research applications have expanded to include its use in the development of antidepressant compounds, where the specific positioning of the fluorine atom and aminoethyl group creates favorable interactions with biological targets. Studies have shown that compounds derived from this scaffold can achieve nanomolar inhibitory activities against specific enzyme targets. The compound's role in enzyme inhibition studies has been particularly noteworthy, with research indicating its potential as a foundation for developing Rho-associated protein kinase inhibitors, which are targets for cardiovascular and neurological disorders.

The compound's significance in current research extends to its applications in biochemical assays for studying enzyme interactions and cellular processes. Researchers utilize derivatives of this compound to gain insights into metabolic pathways and to develop fluorescent probes for biological imaging applications. This versatility has established this compound as a valuable tool compound in chemical biology research.

Overview of Structural Significance

The structural architecture of this compound embodies several key features that contribute to its chemical and biological significance. The aromatic benzene ring provides a stable foundation for substitution, while the strategic placement of functional groups creates specific electronic and steric environments that influence reactivity and biological activity. The fluorine atom at the 3-position relative to the aminoethyl group introduces unique electronic effects that can enhance metabolic stability and alter binding interactions with biological targets.

The nitrile functional group serves multiple roles in the compound's utility. It acts as a hydrogen bond acceptor in biological systems, enabling interactions with proteases and kinases, while also serving as a versatile synthetic handle for further chemical transformations. The electron-withdrawing nature of the nitrile group influences the overall electronic distribution in the molecule, affecting both its chemical reactivity and biological activity profile.

The aminoethyl side chain introduces a chiral center, which enhances the compound's utility in asymmetric synthesis and chiral resolution processes. This structural feature is particularly important in pharmaceutical applications where the stereochemistry of drug molecules can dramatically influence their biological activity and therapeutic selectivity. The presence of the basic amino group in the hydrochloride salt form provides opportunities for hydrogen bonding interactions and electrostatic interactions with biological targets.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10ClFN2 | |

| Molecular Weight | 200.64 g/mol | |

| Chemical Abstracts Service Number | 1461706-66-0 | |

| Storage Temperature | Room Temperature | |

| Physical Form | Crystalline Solid |

The structural significance extends to the compound's role in structure-activity relationship studies, where systematic modifications of the core scaffold have revealed important insights into the molecular features that drive biological activity. Research has demonstrated that the specific combination of fluorine substitution and aminoethyl positioning creates a molecular framework that can be optimized for various therapeutic targets while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name |

4-(1-aminoethyl)-3-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHUUNLWRXSURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Chiral Amination via Biocatalysis:

A highly selective and efficient method involves enzymatic transamination using omega-transaminase enzymes. This biocatalytic approach converts a ketone precursor (such as 3-fluoro-4-hydroxyacetophenone or a structurally related fluorinated hydroxyacetophenone) into the corresponding chiral amine.- The reaction mixture typically contains an amino donor, coenzyme (e.g., pyridoxal phosphate), cosolvent, transaminase enzyme dry powder, and a suitable buffer solution.

- The substrate is added, and the reaction proceeds at mild temperatures (25–35°C) under stirring and vacuum conditions to drive the reaction forward.

- This method yields high enantiomeric purity and is scalable for industrial production.

Chemical Synthesis via Alkylation and Reduction:

Alternative synthetic routes involve multi-step organic synthesis, including:- Preparation of fluorobenzonitrile derivatives with suitable leaving groups.

- Alkylation reactions using bases such as potassium carbonate or cesium carbonate in aprotic solvents like DMF or acetonitrile at temperatures ranging from 20°C to 100°C.

- Reduction of intermediates (e.g., benzyl-protected amides) by hydrogenation using catalysts such as palladium on carbon or palladium hydroxide to yield the aminoethyl group.

Reaction Conditions and Bases

- Bases commonly used include triethylamine, diisopropylamine, pyridine, potassium carbonate, and cesium carbonate, facilitating nucleophilic substitution and alkylation steps.

- Solvents such as DMF, acetonitrile, dichloromethane, and ethyl acetate are employed depending on the reaction step.

- Reaction temperatures are controlled between ambient and 100°C for optimized yields.

Formation of the Hydrochloride Salt

- The hydrochloride salt is typically formed by reacting the free base amine (4-(1-aminoethyl)-3-fluorobenzonitrile) with hydrochloric acid, either in solution or by direct acidification of the isolated amine.

- This step enhances the compound’s crystallinity, stability, and solubility for further applications.

Summary Data Table: Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

- Lead Compound Development : This compound serves as a building block for the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

- Biological Activity : Preliminary studies suggest that 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride may interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways. This interaction could be crucial for developing treatments for mood disorders and other neurological conditions.

Organic Synthesis

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Biochemical Research

- Mechanistic Studies : Investigations into how this compound interacts with biological macromolecules can provide insights into its role in biochemical pathways. The aminoethyl group facilitates hydrogen bonding, which may affect enzyme activity or receptor binding .

Case Study 1: Neurotransmitter Interaction

A study explored the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential use in developing antidepressants or anxiolytics. Further research is needed to confirm these findings and understand the underlying mechanisms.

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced activity against specific cancer cell lines, indicating that structural modifications can significantly impact efficacy .

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacological Properties

- Lipophilicity (logP): The target compound’s benzonitrile group and fluorine substitution likely result in moderate lipophilicity, favoring membrane permeability. Bromine in 3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile increases molecular weight (MW: ~292.5 g/mol) and logP compared to the target compound (MW: ~200.6 g/mol) . The phenolic -OH in 3-(1-Aminoethyl)phenol hydrochloride reduces logP but enhances hydrogen-bonding capacity .

- Solubility: Hydrochloride salts (target and analogs) improve aqueous solubility. Pyridine derivatives (e.g., 4-(Aminomethyl)-3-fluoropyridine dihydrochloride) may exhibit higher solubility due to the polar pyridine ring .

Pharmacological Relevance:

Biological Activity

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C9H10ClFN2

- Molecular Weight : 201.65 g/mol

- Structural Features :

- The compound contains a fluorobenzonitrile core, which is significant for its biological interactions.

- The aminoethyl group enhances its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The following mechanisms are proposed:

- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on target proteins.

- Hydrophobic Interactions : The presence of the fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity.

- Enzyme Modulation : The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, with related compounds showing IC50 values in the low micromolar range against various cancer cell lines. For instance, structural analogs demonstrated significant antiproliferative effects against HepG2 liver cancer cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit HDACs, which are implicated in cancer progression. This inhibition may lead to altered gene expression profiles conducive to therapeutic effects .

Antitumor Efficacy

A comparative study on structurally related compounds revealed that modifications in the benzamide structure could enhance anticancer properties. For example:

- Study Findings : N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 cells, with an IC50 value of 1.30 μM compared to 17.25 μM for the standard drug SAHA (suberoylanilide hydroxamic acid) .

Biochemical Probing

Further biochemical assays have been conducted to evaluate the compound's effects on various cellular pathways. These studies include:

- Cell Viability Assays : Assessing the impact on different cancer cell lines.

- Western Blot Analysis : Evaluating changes in protein expression related to cell cycle regulation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor Activity | IC50 against HepG2: 1.30 μM | |

| Enzyme Inhibition | Potential HDAC inhibition observed | |

| Binding Affinity | Enhanced by fluorine and aminoethyl substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.